Lipophilicity Profile Enables Distinct Pharmacokinetic Behavior
The lipophilicity of 1-(Cyclohexylmethyl)piperazine, as quantified by its computed logP, is significantly higher than that of its closest aliphatic analogs. The cyclohexylmethyl substituent imparts a measured or computed logP of approximately 2.0–2.4, which is a critical parameter influencing membrane permeability and CNS penetration potential. This value is notably greater than the logP for unsubstituted piperazine (logP ≈ –1.5), 1-methylpiperazine (logP ≈ –0.4), and 1-cyclohexylpiperazine (logP ≈ 1.6) [1]. The difference in lipophilicity ensures that this building block, when incorporated into a lead compound, contributes to a distinct ADME profile compared to smaller or more polar analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; vendor-reported LogP = 2.41 |
| Comparator Or Baseline | Piperazine (LogP ≈ –1.5); 1-Methylpiperazine (LogP ≈ –0.4); 1-Cyclohexylpiperazine (LogP ≈ 1.6); 1-Benzylpiperazine (LogP ≈ 1.8) |
| Quantified Difference | ΔLogP ≥ 0.4 to >3.5 units higher |
| Conditions | Computed by XLogP3 algorithm or experimental logP measurements |
Why This Matters
A higher logP value directly correlates with increased membrane permeability, which is a key selection criterion when optimizing CNS drug candidates versus peripherally-restricted compounds.
- [1] PubChem. (2025). Compound Summary for CID 2735885: 1-(Cyclohexylmethyl)piperazine. National Center for Biotechnology Information. View Source
